molecular formula C12H14Cl2O3 B4558330 ethyl 2-(2,3-dichlorophenoxy)butanoate

ethyl 2-(2,3-dichlorophenoxy)butanoate

Cat. No. B4558330
M. Wt: 277.14 g/mol
InChI Key: CMWUQGPKQKYZGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific organic precursors in the presence of catalysts or under specific conditions to achieve the desired molecular structure. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate was synthesized and its structure confirmed using various spectroscopic techniques, demonstrating the intricate steps involved in synthesizing such compounds (Devi & Awasthi, 2022).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. X-ray diffraction techniques are commonly used for this purpose. For example, the molecular structure of a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, was determined using X-ray diffraction, illustrating the compound's monoclinic P21 space group with specific cell parameters (Wu, 2014).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds may involve their interaction with other chemicals under various conditions. The study of novel copolymers of styrene and phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, for instance, highlights the reactivity and potential applications of these materials in creating polymers with unique properties (Kharas et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The polymorphism study of an investigational pharmaceutical compound related to ethyl 2-(2,3-dichlorophenoxy)butanoate showcases the complexity of analyzing these properties and their implications for material characterization (Vogt et al., 2013).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Ethyl 2-(2,3-dichlorophenoxy)butanoate is studied for its role in organic synthesis and chemical reactions. For example, it acts as an intermediate in degradation studies or in the synthesis of complex organic compounds. Research by Zhu et al. (2003) highlights the compound's use in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation, showcasing its utility in creating nitrogen-containing heterocycles, which are of significant interest in pharmaceutical chemistry (Zhu, Lan, & Kwon, 2003).

Antioxidant Activity and Free Radical Scavenging

Several studies explore the antioxidant potential of compounds related to ethyl 2-(2,3-dichlorophenoxy)butanoate. For instance, research on the antioxidant activities of various compounds reveals insights into how structurally similar compounds can scavenge free radicals and possess antioxidant properties, as seen in studies of propolis and walnut kernels (Yang et al., 2011), (Zhang et al., 2009).

Environmental Chemistry and Pollutant Degradation

In environmental chemistry, the focus on ethyl 2-(2,3-dichlorophenoxy)butanoate includes its degradation and the formation of organic intermediates in processes aimed at pollutant breakdown. Sun and Pignatello (1993) discussed the identification of transient products during the mineralization of a structurally similar compound, 2,4-dichlorophenoxyacetic acid, by advanced oxidation processes, emphasizing the environmental relevance of understanding the breakdown pathways of chlorinated organic compounds (Sun & Pignatello, 1993).

Polymer Science and Material Chemistry

Research in polymer science and material chemistry investigates the impact of ethyl 2-(2,3-dichlorophenoxy)butanoate and related compounds on the properties and synthesis of polymers. Studies like that of Ouyang et al. (2004) delve into the conductivity enhancement of polymeric films through solvent treatment, highlighting the role of organic compounds in modifying material properties for applications in electronics and coatings (Ouyang et al., 2004).

Insect Growth Regulation

The compound's potential as an insect growth regulator was explored by Devi and Awasthi (2022), who synthesized and tested ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate against the fifth instar of Galleria mellonella. This study provides insights into the compound's use as a juvenile hormone mimic, offering a potential avenue for pest control (Devi & Awasthi, 2022).

properties

IUPAC Name

ethyl 2-(2,3-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-3-9(12(15)16-4-2)17-10-7-5-6-8(13)11(10)14/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWUQGPKQKYZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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